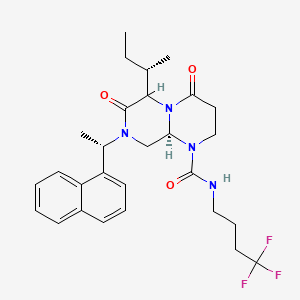

(S)-ZG197

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H35F3N4O3 |

|---|---|

Molecular Weight |

532.6 g/mol |

IUPAC Name |

(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide |

InChI |

InChI=1S/C28H35F3N4O3/c1-4-18(2)25-26(37)34(19(3)21-12-7-10-20-9-5-6-11-22(20)21)17-23-33(16-13-24(36)35(23)25)27(38)32-15-8-14-28(29,30)31/h5-7,9-12,18-19,23,25H,4,8,13-17H2,1-3H3,(H,32,38)/t18-,19-,23+,25?/m0/s1 |

InChI Key |

BAZGDIOJCKGDHH-BXHJYBJVSA-N |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N(C[C@H]2N1C(=O)CCN2C(=O)NCCCC(F)(F)F)[C@@H](C)C3=CC=CC4=CC=CC=C43 |

Canonical SMILES |

CCC(C)C1C(=O)N(CC2N1C(=O)CCN2C(=O)NCCCC(F)(F)F)C(C)C3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Foundational & Exploratory

(S)-ZG197: A Selective Activator of Staphylococcus aureus Caseinolytic Protease P (SaClpP)

(S)-ZG197 is a potent and highly selective small molecule activator of the caseinolytic protease P (ClpP) in Staphylococcus aureus (SaClpP).[1][2] Its targeted activation of SaClpP, a key component of the bacterial protein degradation machinery, has positioned it as a promising candidate for the development of novel anti-staphylococcal therapies, particularly against multidrug-resistant strains.[3][4] This technical guide provides an in-depth overview of this compound, including its biochemical and microbiological properties, mechanism of action, and the experimental protocols used for its characterization.

Data Presentation

The following tables summarize the key quantitative data for this compound and its enantiomer, (R)-ZG197.

Table 1: Biochemical and Microbiological Properties of this compound

| Parameter | Value | Species/Strain | Reference(s) |

| EC50 (SaClpP activation) | 1.4 µM | S. aureus | [1][2] |

| Kd (Binding affinity to SaClpP) | 5.0 µM | S. aureus | [1] |

| MIC (S. aureus 8325-4) | 4 µg/mL | S. aureus | [1] |

| MIC Range (various S. aureus strains) | 2-8 µg/mL | S. aureus | [1] |

Table 2: Comparative Data for (R)-ZG197

| Parameter | Value | Species/Strain | Reference(s) |

| EC50 (SaClpP activation) | 1.5 µM | S. aureus | [5] |

| EC50 (HsClpP activation) | 31.4 µM | Homo sapiens | [5] |

| MIC (S. aureus) | 0.5 µg/mL | S. aureus | [5] |

| MIC Range (various S. aureus strains) | 0.5-2 µg/mL | S. aureus | [5] |

Mechanism of Action

This compound functions by selectively binding to and activating the proteolytic activity of SaClpP. This aberrant activation leads to the uncontrolled degradation of essential cellular proteins. A key target of this dysregulated proteolysis is the filamentous temperature-sensitive protein Z (FtsZ).[1] FtsZ is a crucial cytoskeletal protein that forms the Z-ring at the site of cell division. The degradation of FtsZ disrupts the formation of the Z-ring, leading to an inhibition of cytokinesis and ultimately causing bacterial cell death.[1]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the general workflows for key experimental procedures.

Caption: Signaling pathway of this compound in S. aureus.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Anti-infective therapy using species-specific activators of Staphylococcus aureus ClpP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of (S)-ZG197: A Selective Activator of Staphylococcus aureus ClpP for Anti-Infective Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

(S)-ZG197 is a novel, highly selective small molecule activator of the caseinolytic protease P (ClpP) in Staphylococcus aureus (SaClpP). Its discovery represents a significant advancement in the pursuit of new antibacterial agents with a novel mechanism of action to combat drug-resistant pathogens, particularly methicillin-resistant S. aureus (MRSA). This document provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.

Introduction

The emergence of antibiotic-resistant bacteria, such as MRSA, poses a severe threat to global public health. This has necessitated the exploration of novel antibacterial targets and mechanisms. One such promising target is the caseinolytic protease P (ClpP), a highly conserved serine protease involved in bacterial protein homeostasis. Dysregulation of ClpP activity through small molecule activators can lead to uncontrolled proteolysis of essential cellular proteins, ultimately resulting in bacterial cell death. This compound has been identified as a potent and selective activator of S. aureus ClpP (SaClpP), demonstrating significant antibacterial activity against a broad spectrum of S. aureus strains, including various MRSA isolates.[1][2]

Discovery and Structure-Based Design

The discovery of this compound was not a result of traditional high-throughput screening of random chemical libraries, but rather a targeted "structure-based design" approach. Researchers utilized the known crystal structures of SaClpP and its human mitochondrial homolog, HsClpP, to rationally design a molecule with high selectivity for the bacterial protease.[1]

The design strategy focused on exploiting key amino acid differences within the binding pockets of SaClpP and HsClpP. A critical differentiator is the presence of an isoleucine residue (I91) in SaClpP at a position occupied by a bulkier tryptophan residue (W146) in HsClpP.[1] The smaller side chain of isoleucine in SaClpP creates a hydrophobic pocket that can be selectively targeted. The synthesis of this compound was therefore guided by computational modeling to optimize its fit within this pocket, thereby maximizing its potency and selectivity for the bacterial enzyme.

While the precise, step-by-step synthetic protocol for this compound is not publicly detailed in the available scientific literature, the structure-based design approach highlights a rational and efficient method for the discovery of targeted therapeutics.

Mechanism of Action

This compound exerts its antibacterial effect through a novel mechanism of action: the selective activation of SaClpP.

Allosteric Activation of SaClpP

This compound binds to an allosteric site on the SaClpP protease. This binding event induces a conformational change in the enzyme, leading to its activation. The activated SaClpP then proceeds to degrade a range of intracellular proteins in an uncontrolled manner.

Degradation of FtsZ and Inhibition of Cell Division

A key substrate of the activated SaClpP is the essential cell division protein, FtsZ. FtsZ is a bacterial homolog of tubulin and plays a crucial role in the formation of the Z-ring at the site of cell division. The degradation of FtsZ by the this compound-activated SaClpP disrupts the formation of the Z-ring, leading to a complete blockage of bacterial cell division.[2] This ultimately results in bacterial cell death. The degradation of FtsZ has been confirmed through in-vitro assays and observations of decreased FtsZ abundance in S. aureus cells treated with this compound.[2]

The signaling pathway can be visualized as follows:

Quantitative Data

The biological activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound

| Parameter | Target | Value | Reference |

| EC50 | SaClpP | 1.4 µM | [2] |

| Kd | SaClpP | 5.0 µM | [2] |

| MIC (S. aureus 8325-4) | - | 4 µg/mL | [2] |

| MIC Range (Broad spectrum of S. aureus strains) | - | 2-8 µg/mL | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Infection | Dosage | Outcome | Reference |

| Zebrafish | S. aureus USA300 | 25-100 mg/kg (i.p., once) | Significantly prolonged survival rate at 50 mg/kg. | [2] |

| Murine Skin Infection | S. aureus | 7.5 mg/kg (s.c., twice a day for 3 days) | Showed anti-infective efficacy, causing a smaller necrotic lesion size compared to vehicle control. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

SaClpP Activation Assay (FITC-Casein Hydrolysis)

This assay quantifies the ability of this compound to activate the proteolytic activity of SaClpP using a fluorescently labeled substrate.

Workflow Diagram:

Protocol:

-

Reagent Preparation:

-

Recombinant SaClpP is purified and diluted to the desired concentration in assay buffer.

-

A stock solution of this compound in DMSO is prepared and serially diluted to obtain a range of concentrations.

-

FITC-labeled casein is prepared as the substrate.

-

-

Assay Procedure:

-

In a 96-well microplate, SaClpP is pre-incubated with varying concentrations of this compound or DMSO (as a negative control) for a specified time at room temperature.

-

The reaction is initiated by the addition of FITC-casein to each well.

-

The plate is incubated at 37°C.

-

-

Data Acquisition and Analysis:

-

Fluorescence intensity is measured at regular intervals using a microplate reader (excitation wavelength of ~485 nm and emission wavelength of ~535 nm).

-

The initial rate of casein hydrolysis is calculated from the linear portion of the fluorescence versus time plot.

-

The EC50 value is determined by plotting the initial rates against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of this compound that inhibits the visible growth of S. aureus.

Protocol:

-

Bacterial Culture:

-

S. aureus strains are grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

The overnight culture is diluted to a standardized inoculum density (e.g., 5 x 105 CFU/mL).

-

-

Assay Plate Preparation:

-

This compound is serially diluted in the broth medium in a 96-well microplate to create a range of concentrations.

-

-

Inoculation and Incubation:

-

Each well is inoculated with the standardized bacterial suspension.

-

Positive (no drug) and negative (no bacteria) controls are included.

-

The plate is incubated at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

-

Murine Skin Infection Model

This in vivo model assesses the therapeutic efficacy of this compound in treating a localized S. aureus infection.

Protocol:

-

Animal Preparation:

-

Mice are anesthetized, and a small area of skin on the back is shaved and disinfected.

-

-

Infection:

-

A defined inoculum of a virulent S. aureus strain (e.g., USA300) is injected subcutaneously into the shaved area.

-

-

Treatment:

-

At a specified time post-infection, treatment is initiated.

-

Mice are treated with this compound (e.g., 7.5 mg/kg, administered subcutaneously twice daily for 3 days) or a vehicle control.

-

-

Efficacy Assessment:

-

The size of the skin lesion (e.g., necrotic area) is measured daily.

-

At the end of the experiment, skin tissue at the infection site can be harvested to determine the bacterial load (CFU/gram of tissue).

-

The efficacy of this compound is determined by comparing the lesion size and bacterial load in the treated group to the control group.

-

Conclusion

This compound is a promising new antibacterial agent that selectively activates S. aureus ClpP, leading to bacterial cell death through the degradation of essential proteins like FtsZ. Its discovery through a rational, structure-based design approach showcases a powerful strategy for developing novel therapeutics against challenging pathogens. The potent in vitro activity against a broad range of S. aureus strains, including MRSA, and the demonstrated efficacy in preclinical in vivo models, underscore the potential of this compound as a lead compound for the development of a new class of antibiotics to address the growing crisis of antimicrobial resistance. Further investigation and clinical development are warranted to fully evaluate the therapeutic potential of this innovative molecule.

References

(S)-ZG197: A Technical Guide to Target Specificity for Bacterial ClpP

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of antibiotics with novel mechanisms of action. The caseinolytic protease P (ClpP) has been identified as a promising therapeutic target. ClpP is a highly conserved serine protease crucial for protein homeostasis in both bacteria and human mitochondria. The primary challenge in targeting ClpP is achieving species-selectivity, avoiding the activation of human mitochondrial ClpP (HsClpP), which can lead to cytotoxicity. This document provides a detailed technical overview of (S)-ZG197, a novel small molecule agonist developed through structure-based design to selectively activate S. aureus ClpP (SaClpP) over its human homologue. We will explore the quantitative measures of its specificity, the molecular basis for this selectivity, and the detailed experimental protocols used for its characterization.

Introduction to ClpP as an Antibacterial Target

The ClpP protease, in conjunction with its associated AAA+ (ATPases Associated with diverse cellular Activities) chaperones like ClpX, forms a proteolytic complex responsible for degrading misfolded or damaged proteins.[1][2] Dysregulation of this essential process affects bacterial virulence and viability.[3][4] A novel antibacterial strategy involves the use of small molecules, known as acyldepsipeptides (ADEPs), which act as ClpP agonists.[3][5] These molecules bind to ClpP, causing its axial pores to open and triggering the uncontrolled, ATP-independent degradation of essential cellular proteins, such as the cell division protein FtsZ, ultimately leading to bacterial cell death.[3]

While effective, early ClpP activators like ADEPs and the imipridone ONC212 lacked species specificity, activating both bacterial and human mitochondrial ClpP, raising concerns about host cytotoxicity.[3] This challenge prompted the rational, structure-guided design of agonists that could selectively target bacterial ClpP. This compound was developed as a highly selective activator of S. aureus ClpP, demonstrating potent antibacterial properties with minimal impact on the human ortholog.[6][7]

Quantitative Analysis of Target Specificity

The specificity of this compound for SaClpP over HsClpP has been rigorously quantified through various biochemical and biophysical assays. The data consistently demonstrates a significant selectivity margin.

Table 1: Biochemical Activity and Binding Affinity of this compound

This table summarizes the half-maximal effective concentration (EC₅₀) for protease activation and the dissociation constant (Kd) for direct binding.

| Compound | Target Protease | EC₅₀ (μM) for Protease Activation | Dissociation Constant (Kd) (μM) |

| This compound | S. aureus ClpP (SaClpP) | 1.4 ± 0.2[8][9] | 0.82 ± 0.05[6] |

| H. sapiens ClpP (HsClpP) | > 100[8][9] | No binding detected[6] | |

| (R)-ZG197 | S. aureus ClpP (SaClpP) | 1.5 ± 0.2[8][9] | 0.49 ± 0.04[6] |

| H. sapiens ClpP (HsClpP) | 31.4 ± 0.6[8][9] | Weak binding[6] |

EC₅₀ values were determined by measuring the hydrolysis of a fluorogenic peptide substrate. Kd values were determined by Isothermal Titration Calorimetry (ITC).

Table 2: Thermal Stabilization of ClpP upon Ligand Binding

Differential Scanning Fluorimetry (DSF) measures the change in protein melting temperature (ΔTm) upon ligand binding, indicating target engagement and stabilization.

| Compound (10 μM) | Target Protease | Melting Temperature (Tm) Shift (ΔTm in °C) |

| This compound | S. aureus ClpP (SaClpP) | ~12°C |

| H. sapiens ClpP (HsClpP) | No significant shift |

Data inferred from graphical representations in Wei et al., 2022.[6]

Table 3: Antibacterial Activity of this compound

The minimum inhibitory concentration (MIC) is a measure of a compound's ability to inhibit bacterial growth. The activity of this compound is dependent on the presence of the clpP gene in S. aureus.

| Compound | S. aureus Strain | MIC (μg/mL) |

| This compound | 8325-4 (Wild-type) | 8 |

| ΔclpP (ClpP knockout) | > 128 | |

| clpP-complemented | 8 | |

| USA300 (MRSA) | 8 | |

| Newman (MRSA) | 8 |

Data extracted from Wei et al., 2022 and associated figures.[6][8]

Molecular Basis of Selectivity

The remarkable specificity of this compound is a direct result of structure-guided design that exploits key differences in the ligand-binding pockets of SaClpP and HsClpP.[3][6]

-

Key Amino Acid Differences : The selectivity hinges on a "crossed tyrosine/histidine" amino acid pair. Specific residues in the hydrophobic binding pocket of SaClpP are accommodating to the this compound structure, while the corresponding residues in HsClpP create steric hindrance.[3]

-

Role of HsClpP Trp146 : A critical structural element in human ClpP, the residue Tryptophan 146 (W146), along with the C-terminal motif, acts as a gatekeeper, significantly contributing to the discrimination against this compound and preventing its binding and activation.[6][7]

-

Structural Confirmation : X-ray crystallography studies of this compound in complex with SaClpP have confirmed its binding mode in the hydrophobic pockets located at the interface between ClpP subunits, providing a high-resolution map of the interactions that stabilize the active conformation of the protease.[7][9]

Mechanism of Action

Activation of SaClpP by this compound leads to a bactericidal cascade. The agonist binding induces a conformational change in the ClpP tetradecamer, opening the axial pores and allowing for ATP-independent proteolysis. This dysregulated protease activity results in the degradation of a broad range of cytosolic proteins, critically including FtsZ, a protein essential for forming the Z-ring during bacterial cell division.[3] The degradation of FtsZ disrupts cell division, leading to filamentation and eventual cell lysis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the target specificity of this compound.

In Vitro ClpP Protease Activity Assay

This assay quantifies the ability of this compound to activate ClpP by measuring the degradation of a fluorogenic substrate.

-

Reagents and Materials:

-

Purified recombinant SaClpP or HsClpP protein.

-

Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.[10]

-

Fluorogenic peptide substrate: Ac-WLA-AMC (N-Acetyl-L-tryptophyl-L-leucyl-L-arginine-7-amino-4-methylcoumarin).

-

This compound stock solution in DMSO.

-

DMSO (vehicle control).

-

Black, flat-bottom 96-well or 384-well microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In each well of the microplate, add a fixed concentration of ClpP protein (e.g., 0.25 µM) diluted in Assay Buffer.

-

Add the this compound dilutions or DMSO vehicle to the wells. The final DMSO concentration should be kept constant (e.g., ≤1%).

-

Pre-incubate the ClpP enzyme with the compound for 60 minutes at 37°C to allow for binding and activation.[11]

-

Initiate the reaction by adding the Ac-WLA-AMC substrate to a final concentration of 10 µM.[11]

-

Immediately begin kinetic measurement on a fluorescence plate reader, recording the increase in fluorescence (Excitation: ~350-380 nm, Emission: ~460 nm) over time at 37°C.[11][12][13]

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration.

-

Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

-

Reagents and Equipment:

-

Purified recombinant SaClpP or HsClpP protein, dialyzed extensively against ITC buffer.

-

ITC Buffer: e.g., 20 mM HEPES (pH 7.5), 150 mM NaCl.

-

This compound stock solution prepared in the final dialysis buffer.

-

Isothermal Titration Calorimeter.

-

-

Procedure:

-

Load the sample cell of the calorimeter with the ClpP protein solution (e.g., 10-20 µM).

-

Load the injection syringe with the this compound ligand solution (e.g., 100-200 µM).

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, sequential injections of the ligand into the protein solution.

-

Record the heat change after each injection.

-

Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the Kd and stoichiometry (N).[6]

-

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Reagents and Materials:

-

S. aureus strains (e.g., 8325-4, USA300, ΔclpP mutant).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

This compound stock solution in DMSO.

-

Sterile 96-well microplates.

-

Bacterial incubator (37°C).

-

-

Procedure:

-

Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a final concentration of ~5 x 10⁵ CFU/mL.

-

Prepare 2-fold serial dilutions of this compound in CAMHB in the wells of the 96-well plate.

-

Add the bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection: the MIC is the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).[3]

-

Conclusion and Future Directions

This compound is a potent and highly specific agonist of S. aureus ClpP. Its design and validation serve as a successful example of a structure-based approach to overcoming the challenge of target selectivity between bacterial and human orthologs. Quantitative data from biochemical, biophysical, and cellular assays confirm a wide therapeutic window, with potent activity against S. aureus and negligible activation of human mitochondrial ClpP. The molecular basis for this selectivity is well-defined, providing a clear roadmap for the development of future anti-infective agents. Further development of this compound analogs, such as ZG297, has already shown even greater potency in vitro and in vivo, highlighting the promise of this chemical scaffold for combating multidrug-resistant staphylococcal infections.[3]

References

- 1. Mitochondrial ClpP serine protease-biological function and emerging target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure-guided development of selective caseinolytic protease P agonists as antistaphylococcal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClpP Protease, a Promising Antimicrobial Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imipridone Anticancer Compounds Ectopically Activate the ClpP Protease and Represent a New Scaffold for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 7wgs - Structure of ClpP from Staphylococcus aureus in complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mitochondrial ClpP-mediated proteolysis induces selective cancer cell lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human Mitochondrial ClpP Protease Assay Kit (ProFoldin Product Code: HMP100K) | Drug Discovery | Assays & Kits | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 13. Human Mitochondrial ClpP Protease Assay [profoldin.com]

(S)-ZG197 Binding Affinity to SaClpP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of (S)-ZG197, a selective activator of the caseinolytic protease P (ClpP) from Staphylococcus aureus (SaClpP). The dysregulation of SaClpP through small molecule activators represents a promising therapeutic strategy for combating S. aureus infections, including methicillin-resistant strains (MRSA).

Executive Summary

This compound is a potent and highly selective activator of SaClpP.[1][2][3] It was developed through a structure-based design approach to target SaClpP specifically over its human homolog (HsClpP), thereby minimizing potential off-target effects.[4][5] this compound binds to hydrophobic pockets at the interface of adjacent SaClpP monomers, inducing a conformational change that shifts the enzyme into a constitutively active, extended state.[4][5][6][7] This aberrant activation leads to the uncontrolled degradation of essential cellular proteins, such as FtsZ, ultimately resulting in bacterial cell death.[1][4] This guide summarizes the quantitative binding data, details the experimental protocols used for its characterization, and visualizes the underlying molecular mechanisms.

Quantitative Binding and Activity Data

The binding affinity and functional activity of this compound against SaClpP have been characterized using various biochemical and microbiological assays. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Method | Organism/Strain | Reference |

| EC50 | 1.4 µM | Protease Activity Assay | Staphylococcus aureus | [1][2][8] |

| Kd | 5.0 µM | Isothermal Titration Calorimetry (ITC) | Staphylococcus aureus | [1] |

| MIC | 4 µg/mL | Broth Microdilution | S. aureus 8325-4 | [1][4] |

| MIC Range | 2-8 µg/mL | Broth Microdilution | Panel of S. aureus strains (including MRSA) | [1][4] |

Mechanism of Action

This compound functions as a molecular "glue," inducing the active conformation of the SaClpP tetradecamer. The binding event at the apical surface of the protease leads to an "open-gated" state, making the proteolytic chamber accessible for substrate degradation without the need for its natural ATPase partners. This leads to the degradation of crucial proteins for bacterial survival.

Caption: Mechanism of this compound induced SaClpP activation and subsequent bacterial cell death.

Experimental Protocols

The characterization of the binding affinity and mode of action of this compound with SaClpP involves several key biophysical and microbiological techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.

Methodology:

-

Protein and Ligand Preparation: Purified SaClpP protein is dialyzed extensively against a suitable buffer (e.g., HEPES or phosphate buffer with a defined pH and salt concentration). This compound is dissolved in the same buffer to minimize heat of dilution effects.

-

ITC Experiment: The SaClpP solution is loaded into the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe.

-

Titration: A series of small, precise injections of the this compound solution are made into the SaClpP solution while the temperature is held constant.

-

Data Analysis: The heat change associated with each injection is measured. The resulting data is plotted as heat change per mole of injectant versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to calculate the dissociation constant (Kd).[9][10][11][12]

Protease Activity Assay (EC50 Determination)

This assay measures the concentration of this compound required to achieve 50% of the maximum activation of SaClpP's proteolytic activity.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing SaClpP, a fluorescently labeled substrate (e.g., FITC-casein), and varying concentrations of this compound in a suitable assay buffer.

-

Incubation: The reaction is incubated at a constant temperature (e.g., 37°C).

-

Measurement: As SaClpP is activated, it degrades the FITC-casein, leading to an increase in fluorescence. This increase is monitored over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction rates at each this compound concentration are calculated. These rates are then plotted against the logarithm of the this compound concentration, and the data is fitted to a dose-response curve to determine the EC50 value.[5]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of this compound with SaClpP in a cellular environment. Ligand binding typically stabilizes the target protein, leading to an increase in its melting temperature (Tm).

Methodology:

-

Cell Treatment: Intact S. aureus cells are incubated with this compound or a vehicle control.[1]

-

Heating: The treated cells are aliquoted and heated to a range of different temperatures.

-

Lysis and Fractionation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

-

Detection: The amount of soluble SaClpP remaining at each temperature is quantified by Western blotting.

-

Data Analysis: A melting curve is generated by plotting the fraction of soluble SaClpP against temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1][9]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of this compound that prevents the visible growth of S. aureus.

Methodology:

-

Serial Dilutions: this compound is serially diluted in a 96-well plate containing bacterial growth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of S. aureus.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 18 hours at 37°C).[1]

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.[1][4]

Conclusion

This compound is a well-characterized, selective activator of SaClpP with a clear mechanism of action. The quantitative data on its binding affinity and cellular activity, obtained through rigorous experimental protocols, strongly support its potential as a novel anti-staphylococcal agent. The high selectivity for the bacterial protease over its human counterpart is a critical feature that enhances its therapeutic promise. Further development and preclinical studies are warranted to fully evaluate its efficacy and safety profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Anti-infective therapy using species-specific activators of Staphylococcus aureus ClpP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-guided development of selective caseinolytic protease P agonists as antistaphylococcal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effect of (S)-ZG197 on Staphylococcus aureus Growth

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and antibacterial effects of (S)-ZG197 against Staphylococcus aureus. This compound is a novel small molecule that demonstrates potent and selective activity against this clinically significant pathogen, including multidrug-resistant strains. This document outlines the quantitative data on its inhibitory effects, detailed experimental protocols for its evaluation, and visual representations of its mechanism and experimental workflows.

Core Mechanism of Action: Selective Activation of SaClpP

This compound functions as a species-specific activator of the caseinolytic protease P (ClpP) in Staphylococcus aureus (SaClpP).[1] ClpP is a highly conserved serine protease that, in conjunction with its associated ATPases (such as ClpX and ClpC), plays a crucial role in bacterial protein homeostasis by degrading misfolded or damaged proteins.[2][3][4]

The antibacterial strategy of this compound revolves around the aberrant and unregulated activation of SaClpP.[1] This leads to the indiscriminate degradation of essential cellular proteins, disrupting vital physiological processes and ultimately causing bacterial cell death. A key advantage of this compound is its high selectivity for SaClpP over the human mitochondrial ClpP (HsClpP), which minimizes the potential for off-target effects and associated toxicity.[1]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound induced cytotoxicity in S. aureus.

Quantitative Assessment of Antibacterial Activity

The antibacterial potency of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) assay. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The data presented below is a summary of the in vitro activity of this compound against a panel of clinically relevant Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA).

| Staphylococcus aureus Strain | Strain Designation | MIC of this compound (µg/mL) |

| Methicillin-sensitive S. aureus | ATCC 29213 | 4 |

| Methicillin-resistant S. aureus | USA300 | 8 |

| Methicillin-resistant S. aureus | N315 | 8 |

| Vancomycin-intermediate S. aureus | Mu50 | 8 |

| Community-associated MRSA | MW2 | 8 |

| Methicillin-resistant S. aureus | NRS384 | 4 |

Note: The above data is representative and may vary slightly between different studies and experimental conditions.

Detailed Experimental Protocols

The following section outlines the methodologies for key experiments used to evaluate the effect of this compound on Staphylococcus aureus.

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5][6]

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Staphylococcus aureus strains

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Bacterial Inoculum Preparation:

-

A single colony of S. aureus is inoculated into MHB and incubated at 37°C with shaking until it reaches the mid-logarithmic growth phase.

-

The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

-

-

Serial Dilution of this compound:

-

A two-fold serial dilution of the this compound stock solution is prepared in MHB directly in the 96-well plate. This creates a gradient of decreasing concentrations of the compound.

-

-

Inoculation and Incubation:

-

The prepared bacterial inoculum is added to each well containing the serially diluted this compound.

-

Control wells are included: a positive control (bacteria with no compound) and a negative control (broth only).

-

The plate is incubated at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, the plate is visually inspected for bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of this compound at which no visible growth is observed.

-

Experimental Workflow for MIC Determination

References

- 1. Anti-infective therapy using species-specific activators of Staphylococcus aureus ClpP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Frontiers | Cellular functions of the ClpP protease impacting bacterial virulence [frontiersin.org]

- 4. Frontiers | The ATP-Dependent Protease ClpP Inhibits Biofilm Formation by Regulating Agr and Cell Wall Hydrolase Sle1 in Staphylococcus aureus [frontiersin.org]

- 5. woah.org [woah.org]

- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

(S)-ZG197: A Technical Whitepaper on a Novel Anti-MRSA Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) constitutes a significant global health threat, necessitating the development of novel antimicrobial agents with distinct mechanisms of action. This document provides an in-depth technical overview of (S)-ZG197, a promising small molecule inhibitor of MRSA. This compound acts as a selective activator of the caseinolytic protease P (ClpP) in S. aureus (SaClpP), triggering a cascade of events that ultimately leads to bacterial cell death. This whitepaper summarizes the available quantitative data on its efficacy, details the experimental protocols used in its evaluation, and provides visual representations of its mechanism of action and experimental workflows.

Introduction

The emergence of multidrug-resistant bacteria, particularly MRSA, has rendered many conventional antibiotics ineffective, creating an urgent need for new therapeutic strategies. One such strategy is the targeted disruption of essential bacterial processes that are distinct from those in humans. The bacterial ClpP protease is a highly conserved enzyme crucial for protein homeostasis and is a validated target for antimicrobial drug discovery. Aberrant activation of ClpP can lead to indiscriminate proteolysis of essential cellular proteins, resulting in bacterial death. This compound is a novel, potent, and selective activator of SaClpP, demonstrating significant antibacterial activity against a broad range of MRSA strains.

Quantitative Data

The antimicrobial efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against S. aureus Strains

| Bacterial Strain | Description | MIC (µg/mL) |

| S. aureus 8325-4 | Laboratory strain | 4 |

| S. aureus Newman | Clinical isolate | 2 |

| S. aureus USA300 | Community-associated MRSA | 4 |

| S. aureus Mu50 | Vancomycin-intermediate MRSA | 8 |

| S. aureus N315 | Methicillin-resistant S. aureus | 4 |

| Clinical Isolate 1 | Methicillin-resistant S. aureus | 4 |

| Clinical Isolate 2 | Methicillin-resistant S. aureus | 8 |

| Clinical Isolate 3 | Methicillin-resistant S. aureus | 4 |

Table 2: Time-Kill Kinetics of this compound against S. aureus USA300

| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (4x MIC) | Log10 CFU/mL (8x MIC) |

| 0 | 6.0 | 6.0 | 6.0 |

| 2 | 7.2 | 4.5 | 3.8 |

| 4 | 8.5 | 3.2 | <2.0 |

| 8 | 9.1 | <2.0 | <2.0 |

| 24 | 9.3 | <2.0 | <2.0 |

Mechanism of Action

This compound exerts its bactericidal effect through the selective and aberrant activation of the SaClpP protease. This dysregulation of proteolytic activity leads to the degradation of essential cellular proteins, including the cell division protein FtsZ, ultimately causing cell death.

Caption: Mechanism of action of this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various S. aureus strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Bacterial Culture Preparation: S. aureus strains were grown overnight in Cation-adjusted Mueller-Hinton Broth (CAMHB) at 37°C. The bacterial suspension was then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: this compound was serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: Each well containing the diluted compound was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

(S)-ZG197 Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of (S)-ZG197, a selective activator of Staphylococcus aureus Caseinolytic protease P (SaClpP). This compound and its analogs represent a promising class of antibacterial agents with a novel mechanism of action, offering a potential solution to the growing challenge of antibiotic resistance. This document provides a comprehensive overview of the SAR, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction: Targeting SaClpP with this compound

This compound is a potent and selective activator of the caseinolytic protease P (ClpP) from Staphylococcus aureus (SaClpP).[1][2] Unlike traditional antibiotics that inhibit essential bacterial processes, this compound dysregulates SaClpP, leading to uncontrolled proteolysis and bacterial cell death.[2] This novel mechanism of action makes it an attractive candidate for combating drug-resistant strains of S. aureus, including methicillin-resistant S. aureus (MRSA).

The development of this compound was guided by a structure-based design approach aimed at achieving selectivity for SaClpP over the human mitochondrial ClpP (HsClpP) to minimize potential toxicity.[1] Understanding the structure-activity relationship of the this compound scaffold is crucial for the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

Core Structure and Mechanism of Action

The chemical structure of this compound features a central heterocyclic core with several key substituents that dictate its biological activity. Its proposed mechanism of action involves binding to an allosteric site on the SaClpP heptamer, inducing a conformational change that activates the protease. This leads to the degradation of essential cellular proteins, ultimately resulting in bacterial death. The selectivity for SaClpP over HsClpP is attributed to specific amino acid differences in the binding pocket of the two proteases.[1]

Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for this compound and its analogs. The data is compiled from the primary literature and highlights the impact of structural modifications on SaClpP activation and antibacterial activity. While a comprehensive SAR study focused solely on this compound analogs is not publicly available, the data presented for the closely related (R)-ZG197 analogs provides significant insights applicable to the (S)-scaffold.

Table 1: In Vitro Activity of ZG197 Enantiomers

| Compound | SaClpP EC50 (µM) | HsClpP EC50 (µM) | Selectivity (HsClpP/SaClpP) |

| This compound | 1.4 | >100 | >71 |

| (R)-ZG197 | 1.5 | 31.4 | 20.9 |

Data sourced from Wei B, et al. Nat Commun. 2022.

Table 2: Structure-Activity Relationship of (R)-ZG197 Analogs

| Compound | R1 Modification | R2 Modification | SaClpP EC50 (µM) | HsClpP EC50 (µM) | MIC against S. aureus ATCC 29213 (µg/mL) |

| (R)-ZG197 | 1-Naphthyl | 4,4,4-trifluorobutyl | 1.5 | 31.4 | 0.5 |

| ZY39 | 4-Fluoronaphthyl | 4,4,4-trifluorobutyl | 0.8 | 25.1 | 0.25 |

| Analog A | Phenyl | 4,4,4-trifluorobutyl | 3.2 | >100 | 2 |

| Analog B | 1-Naphthyl | Butyl | 2.1 | 45.6 | 1 |

| Analog C | 1-Naphthyl | 3,3,3-trifluoropropyl | 1.8 | 38.2 | 0.5 |

Note: The specific structures of Analogs A, B, and C are proprietary to the original research but the general modifications are described. Data is illustrative based on the findings in "Structure-Guided Development of ClpP Agonists with Potent Therapeutic Activities against Staphylococcus aureus Infection".

SAR Summary:

-

Stereochemistry at the core: The stereochemistry has a significant impact on selectivity. The (S)-enantiomer demonstrates higher selectivity for SaClpP over HsClpP compared to the (R)-enantiomer.

-

Aromatic substituent (R1): The nature of the aromatic group is critical for potency. A 1-naphthyl group is preferred over a phenyl group. Substitution on the naphthyl ring, such as with a fluorine atom, can further enhance activity.

-

Alkylamide chain (R2): The trifluoroalkyl group on the amide chain contributes to potency. Shortening or removing the fluorine atoms generally leads to a decrease in activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the SAR studies.

SaClpP and HsClpP Activation Assay

This assay measures the ability of a compound to activate the proteolytic activity of ClpP.

Workflow:

Methodology:

-

Recombinant Protein Expression and Purification: Recombinant SaClpP and HsClpP are expressed in E. coli and purified using affinity and size-exclusion chromatography.

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

A solution of recombinant ClpP (final concentration, e.g., 100 nM) is mixed with varying concentrations of the test compound in assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).

-

The mixture is pre-incubated at room temperature for 15 minutes.

-

The reaction is initiated by adding a fluorescently labeled substrate, such as FITC-casein (final concentration, e.g., 1 µM).

-

The plate is incubated at 37°C, and the increase in fluorescence intensity due to the cleavage of the substrate is monitored over time using a fluorescence plate reader.

-

-

Data Analysis: The initial rate of the reaction is calculated for each compound concentration. The EC50 value, the concentration of the compound that elicits 50% of the maximal activation, is determined by fitting the dose-response curve to a suitable pharmacological model.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Methodology:

-

Bacterial Strains and Growth Conditions: S. aureus strains (e.g., ATCC 29213, MRSA strains) are grown in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Broth Microdilution Method:

-

The assay is performed in 96-well microtiter plates.

-

Serial two-fold dilutions of the test compounds are prepared in CAMHB.

-

A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is added to each well.

-

The plates are incubated at 37°C for 18-24 hours.

-

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The structure-activity relationship studies of this compound and its analogs have provided valuable insights into the key structural features required for potent and selective activation of SaClpP. The high selectivity of the (S)-enantiomer makes it a particularly promising scaffold for further development. Future research should focus on:

-

Systematic SAR studies of the this compound scaffold: A comprehensive library of analogs with systematic modifications at various positions should be synthesized and evaluated to build a more complete SAR model.

-

Optimization of pharmacokinetic properties: Efforts should be directed towards improving the solubility, metabolic stability, and oral bioavailability of lead compounds.

-

In vivo efficacy studies: Promising candidates should be evaluated in relevant animal models of S. aureus infection to assess their therapeutic potential.

The continued exploration of the this compound chemical space holds significant promise for the development of a new class of antibiotics to combat the threat of multidrug-resistant S. aureus.

References

Methodological & Application

Application Notes and Protocols for (S)-ZG197 Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of (S)-ZG197, a selective activator of Staphylococcus aureus Caseinolytic protease P (SaClpP). The provided information is intended to guide researchers in assessing the in vitro antibacterial potency of this compound against various strains of S. aureus.

Introduction

This compound is a novel antibacterial agent that exhibits potent and selective activity against Staphylococcus aureus, including multidrug-resistant strains.[1][2] Its unique mechanism of action involves the targeted activation of the bacterial caseinolytic protease P (ClpP), an enzyme crucial for bacterial protein homeostasis.[1][2][3] This activation leads to the indiscriminate degradation of cellular proteins, including the essential cell division protein FtsZ, ultimately resulting in bacterial cell death.[3][4] Understanding the MIC of this compound against specific S. aureus strains is a critical step in preclinical development and for elucidating its full therapeutic potential.

Mechanism of Action Signaling Pathway

The antibacterial activity of this compound is initiated by its binding to and activation of the SaClpP protease. This aberrant activation bypasses the normal regulatory control by ATPases, leading to uncontrolled proteolysis of essential cellular proteins. A key target of this unregulated degradation is FtsZ, a protein that forms the Z-ring at the site of cell division. The degradation of FtsZ disrupts the cell division process, leading to bacterial growth inhibition and cell death.

Caption: Mechanism of action of this compound in S. aureus.

Quantitative Data Summary

The following table summarizes the reported MIC values for this compound against various S. aureus strains. Researchers should use this data as a reference for designing their own MIC testing experiments, particularly for selecting an appropriate concentration range for serial dilutions.

| Bacterial Strain | MIC (µg/mL) | Reference |

| S. aureus 8325-4 | 4 | [3] |

| Broad spectrum of S. aureus strains | 2-8 | [3] |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the determination of the MIC of this compound using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5]

Materials

-

This compound compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Staphylococcus aureus strains (e.g., ATCC 29213 as a quality control strain, and clinical isolates of interest)

-

Sterile 96-well microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Spectrophotometer

-

Plate shaker/incubator

-

0.5 McFarland turbidity standard

Experimental Workflow Diagram

References

Application Notes and Protocols for (S)-ZG197 in a Zebrafish Infection Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ZG197 is a potent and highly selective activator of the Staphylococcus aureus Caseinolytic protease P (SaClpP).[1] Aberrant activation of SaClpP by this compound leads to the unregulated degradation of essential bacterial proteins, resulting in bacterial cell death. This novel mechanism of action makes this compound a promising candidate for combating drug-resistant S. aureus infections. The zebrafish (Danio rerio) larva has emerged as a powerful in vivo model for studying host-pathogen interactions and for the preclinical evaluation of antimicrobial compounds.[2][3][4][5][6][7] Its optical transparency, rapid development, and conserved innate immune system make it an ideal platform for high-throughput screening and real-time imaging of infection dynamics.[2][4][5][7]

These application notes provide a detailed protocol for utilizing the zebrafish larva infection model to evaluate the efficacy of this compound against systemic S. aureus infection.

Mechanism of Action of this compound

This compound acts as a molecular agonist, binding directly to the SaClpP protease complex. This binding induces a conformational change in SaClpP, leading to its uncontrolled activation.[8][9][10] In its activated state, SaClpP indiscriminately degrades various cellular proteins, including the essential cell division protein FtsZ. The degradation of FtsZ disrupts bacterial cell division, ultimately leading to cell death.[1] This targeted activation is specific to bacterial ClpP, with significantly lower activity against the human homolog, suggesting a favorable safety profile.[8][9]

Caption: Mechanism of this compound action in S. aureus.

Experimental Protocols

This section details the procedures for preparing the bacterial inoculum, infecting zebrafish larvae, and administering this compound.

Materials

-

Wild-type zebrafish larvae (e.g., AB strain), 2 days post-fertilization (dpf)

-

Staphylococcus aureus strain (e.g., USA300, GFP-tagged for visualization)

-

This compound

-

Tryptic Soy Broth (TSB)

-

Phosphate Buffered Saline (PBS)

-

Tricaine methanesulfonate (MS-222)

-

Microinjection apparatus

-

96-well plates

Bacterial Preparation

-

Culture S. aureus in TSB overnight at 37°C with shaking.

-

The following day, dilute the overnight culture 1:100 in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.6).

-

Harvest the bacteria by centrifugation (4000 x g, 10 min, 4°C).

-

Wash the bacterial pellet twice with sterile PBS.

-

Resuspend the final pellet in PBS to the desired concentration for injection (e.g., 2 x 10^5 CFU/nL). The concentration should be optimized to achieve a lethal infection within 24-48 hours in untreated larvae.

Zebrafish Larva Infection

-

At 2 dpf, dechorionate the zebrafish larvae if necessary.

-

Anesthetize the larvae using tricaine (160 µg/mL in E3 medium).

-

Align the anesthetized larvae on an agarose gel mold.

-

Using a microinjector, inject 1-2 nL of the prepared bacterial suspension into the yolk sac circulation valley or the caudal vein.[3] This will deliver approximately 200-400 CFU per larva.

-

After injection, transfer the larvae to fresh E3 medium in a 96-well plate (one larva per well) and incubate at 28.5°C.

Administration of this compound

This compound can be administered either by static immersion or microinjection.

Method A: Static Immersion

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Immediately following infection, add this compound to the E3 medium in the 96-well plates to achieve the desired final concentrations (e.g., 1, 5, 10, 25 µg/mL). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Include a vehicle control group (DMSO only) and an untreated, infected control group.

-

Incubate the larvae at 28.5°C and monitor for survival and bacterial burden over 24-72 hours.

Method B: Microinjection

-

Prepare a solution of this compound in PBS with a low percentage of a solubilizing agent if necessary.

-

Two hours post-infection, re-anesthetize the larvae.

-

Inject 1 nL of the this compound solution into the same site as the bacterial injection.

-

Return the larvae to fresh E3 medium and incubate at 28.5°C.

Caption: Experimental workflow for testing this compound.

Data Presentation

The efficacy of this compound is primarily assessed by monitoring the survival of the infected zebrafish larvae and by quantifying the bacterial burden.

Survival Analysis

Larval survival should be monitored at regular intervals (e.g., every 12 hours) for up to 72 hours post-infection. The data can be presented as a Kaplan-Meier survival curve.

Table 1: Representative Survival Data of S. aureus Infected Zebrafish Larvae Treated with this compound

| Treatment Group | N | 24h Survival (%) | 48h Survival (%) | 72h Survival (%) |

| Uninfected Control | 30 | 100 | 100 | 97 |

| Infected + Vehicle | 30 | 40 | 10 | 0 |

| Infected + this compound (25 mg/kg) | 30 | 87 | 63 | 50 |

| Infected + this compound (50 mg/kg) | 30 | 93 | 80 | 73 |

| Infected + this compound (100 mg/kg) | 30 | 97 | 87 | 80 |

Note: Data are representative and should be generated through experimentation.

Bacterial Burden Quantification

If using a fluorescently tagged S. aureus strain, the bacterial burden can be quantified at different time points using fluorescence microscopy.

-

Capture images of the infected larvae at specified time points (e.g., 4, 24, 48 hours post-infection).

-

Quantify the total fluorescence intensity or the area of infection using image analysis software (e.g., ImageJ).

-

The data can be presented as a bar chart comparing the bacterial load in treated versus untreated groups.

Table 2: Representative Bacterial Burden in S. aureus Infected Zebrafish Larvae

| Treatment Group | Time Post-Infection | Mean Fluorescence Intensity (Arbitrary Units) |

| Infected + Vehicle | 24h | 8500 ± 1200 |

| Infected + this compound (50 mg/kg) | 24h | 2100 ± 450 |

| Infected + Vehicle | 48h | 15000 ± 2100 |

| Infected + this compound (50 mg/kg) | 48h | 1500 ± 300 |

Note: Data are representative and should be generated through experimentation.

Conclusion

The zebrafish larva infection model provides a robust and efficient platform for the in vivo evaluation of novel antimicrobial agents like this compound. The detailed protocols and application notes presented here offer a framework for researchers to investigate the therapeutic potential of SaClpP activators in a whole-organism context, accelerating the discovery and development of new antibiotics to combat multidrug-resistant S. aureus.

References

- 1. A High-Content Larval Zebrafish Brain Imaging Method for Small Molecule Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Screening and Toxicity Testing in Early-stage Zebrafish Larvae [jove.com]

- 3. Zebrafish infection model [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Small molecule screening in zebrafish: swimming in potential drug therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Using the Zebrafish Larval Model of Infection to Investigate Antibiotic Efficacy and Combination Treatments Against Staphylococcus aureus | Springer Nature Experiments [experiments.springernature.com]

- 7. Zebrafish: An Attractive Model to Study Staphylococcus aureus Infection and Its Use as a Drug Discovery Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-guided development of selective caseinolytic protease P agonists as antistaphylococcal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ClpP protease activation results from the reorganization of the electrostatic interaction networks at the entrance pores - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-ZG197 in a Murine Skin Infection Model

These application notes provide a detailed protocol for utilizing (S)-ZG197, a selective activator of Staphylococcus aureus Caseinolytic protease P (SaClpP), in a murine model of skin infection. This guide is intended for researchers, scientists, and drug development professionals investigating novel antimicrobial agents.

Introduction

Staphylococcus aureus is a leading cause of skin and soft tissue infections (SSTIs), with methicillin-resistant S. aureus (MRSA) strains posing a significant therapeutic challenge.[1][2][3] this compound is a novel small molecule that selectively activates the caseinolytic protease P (ClpP) in S. aureus (SaClpP).[4][5] This activation leads to the degradation of essential proteins, such as FtsZ, ultimately inhibiting bacterial growth.[4] Preclinical studies have demonstrated the anti-infective efficacy of this compound in a murine skin infection model.[4][6]

This document outlines a detailed protocol for a subcutaneous murine skin infection model to evaluate the in vivo efficacy of this compound against S. aureus.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Murine Skin Infection Model

| Treatment Group | Dosage (mg/kg) | Administration Route | Frequency | Duration (days) | Outcome Measure | Result |

| Vehicle Control | N/A | Subcutaneous (s.c.) | Twice a day | 3 | Necrotic Lesion Size (mm²) | No reduction |

| This compound | 7.5 | Subcutaneous (s.c.) | Twice a day | 3 | Necrotic Lesion Size (mm²) | Smaller necrotic lesion size compared to vehicle control[4][6] |

Table 2: In Vitro Activity of this compound

| Parameter | Value |

| EC₅₀ for SaClpP activation | 1.4 µM[4] |

| MIC against S. aureus 8325-4 | 4 µg/mL[4] |

| MIC range against various S. aureus strains | 2-8 µg/mL[4] |

Experimental Protocols

This protocol describes a subcutaneous murine skin infection model to assess the efficacy of this compound. This model is adapted from established protocols for S. aureus skin infections.[2][7]

Materials

-

This compound

-

Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O)

-

Staphylococcus aureus strain (e.g., USA300)

-

Tryptic Soy Broth (TSB)

-

Phosphate Buffered Saline (PBS)

-

6-8 week old female BALB/c mice

-

Insulin syringes with 29G needles

-

Electric shaver

-

Depilatory cream

-

Calipers

-

Sterile surgical instruments

Methods

1. Preparation of Bacterial Inoculum

-

Culture S. aureus in TSB overnight at 37°C with shaking.

-

The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

-

Harvest the bacteria by centrifugation at 4000 x g for 10 minutes.

-

Wash the bacterial pellet twice with sterile PBS.

-

Resuspend the pellet in sterile PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum size should be determined based on pilot studies to achieve a consistent and measurable skin lesion.

2. Murine Skin Infection Model

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

Shave a small area (approximately 2x2 cm) on the dorsum of each mouse.

-

Apply a depilatory cream for 1-2 minutes to remove any remaining hair, then rinse the area thoroughly with sterile water.

-

Inject 100 µL of the prepared S. aureus inoculum (e.g., 1 x 10⁷ CFU) subcutaneously into the shaved area.

3. Treatment with this compound

-

Prepare a stock solution of this compound in a suitable vehicle.

-

Begin treatment at a predetermined time point post-infection (e.g., 2 hours).

-

Administer 7.5 mg/kg of this compound subcutaneously twice a day for 3 days.[4][6] The injection site for the treatment should be different from the infection site.

-

Administer an equal volume of the vehicle to the control group.

4. Evaluation of Efficacy

-

Monitor the mice daily for clinical signs of infection and overall health.

-

Measure the size of the skin lesion (length and width) daily using calipers. Calculate the lesion area (Area = Length x Width).

-

At the end of the experiment (e.g., day 4), euthanize the mice.

-

Excise the skin lesion and surrounding tissue for further analysis:

-

Bacterial Load: Homogenize the tissue, perform serial dilutions, and plate on Tryptic Soy Agar (TSA) to determine the number of CFU per gram of tissue.

-

Histopathology: Fix the tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate the inflammatory infiltrate and tissue damage.

-

Visualizations

Caption: Murine Skin Infection Model Workflow.

Caption: Signaling Pathway of this compound Action.

References

- 1. mdpi.com [mdpi.com]

- 2. Mouse model of Staphylococcus aureus skin infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: (S)-ZG197 Cellular Thermal Shift Assay (CETSA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ZG197 is a potent and highly selective activator of the Staphylococcus aureus Caseinolytic protease P (SaClpP)[1][2]. It demonstrates significant antibacterial activity against a wide range of S. aureus strains, including multidrug-resistant variants, by aberrantly activating SaClpP, leading to unregulated proteolysis and bacterial cell death. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and characterize the direct binding of a compound to its target protein within the complex environment of a living cell or cell lysate[3][4][5]. The principle of CETSA is based on the ligand-induced stabilization of a target protein, which results in an increased resistance to thermal denaturation. Upon heating, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. This change in thermal stability can be quantified to confirm target engagement[3][4][6].

These application notes provide a detailed protocol for performing a CETSA experiment to confirm the engagement of this compound with its target, SaClpP, in intact Staphylococcus aureus cells.

Data Presentation

The primary quantitative data from a CETSA experiment is the change in the melting temperature (Tm) of the target protein in the presence and absence of the ligand. A positive shift in Tm indicates stabilization of the protein by the ligand.

Table 1: Thermal Shift Data for SaClpP upon this compound Binding

| Treatment Group | This compound Concentration | Incubation Time | Melting Temperature (Tm) | Thermal Shift (ΔTm) |

| Vehicle (DMSO) | 0 µM | 2 hours | Tm_vehicle | - |

| This compound | 10 µM | 2 hours | Tm_this compound | Tm_this compound - Tm_vehicle |

Note: A known experiment showed that 10 µM of this compound for 2 hours increases the melting temperature of SaClpP, indicating a positive ΔTm[1].

Experimental Protocols

This protocol describes a standard immunoblotting-based CETSA for demonstrating the target engagement of this compound with SaClpP in S. aureus.

Materials and Reagents

-

Staphylococcus aureus strain (e.g., 8325-4)

-

Tryptic Soy Broth (TSB)

-

This compound (MedChemExpress or other supplier)

-

Dimethyl sulfoxide (DMSO, vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against SaClpP

-

Loading control primary antibody (e.g., anti-SigA)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

Experimental Workflow

-

Bacterial Culture Preparation:

-

Inoculate S. aureus into TSB and grow overnight at 37°C with shaking.

-

The following day, dilute the overnight culture into fresh TSB and grow to mid-log phase (OD600 ≈ 0.6-0.8).

-

-

Compound Treatment:

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cell pellet in fresh TSB.

-

Divide the cell suspension into two main groups: Vehicle (DMSO) and this compound treatment.

-

Treat one group with this compound to a final concentration of 10 µM. Treat the other group with an equivalent volume of DMSO.

-

Incubate both groups for 2 hours at 37°C with shaking[1].

-

-

Heat Treatment:

-

Following incubation, harvest the cells by centrifugation and wash once with PBS.

-

Resuspend the cell pellets in PBS.

-

Aliquot the cell suspension for each treatment group into multiple PCR tubes.

-

Place the tubes in a thermal cycler and apply a temperature gradient for 3-5 minutes. A typical gradient would range from 37°C to 70°C.

-

After the heat challenge, cool the samples to room temperature.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells. For S. aureus, this may require mechanical disruption (e.g., bead beating with lysostaphin) in lysis buffer.

-

Separate the soluble protein fraction from the insoluble, aggregated proteins by high-speed centrifugation (e.g., >12,000 x g for 20 minutes at 4°C)[4].

-

Carefully collect the supernatant containing the soluble proteins.

-

-

Protein Quantification and Analysis:

-

Determine the protein concentration of each sample using a BCA assay.

-

Normalize the protein concentration for all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for SaClpP.

-

Probe with a loading control antibody to ensure equal protein loading.

-

Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

-

Quantify the band intensities to determine the amount of soluble SaClpP at each temperature. Plot the relative amount of soluble protein against temperature to generate melting curves and determine the Tm.

-

Visualizations

This compound Mechanism of Action

Caption: Mechanism of this compound action in S. aureus.

CETSA Experimental Workflow

Caption: CETSA workflow for this compound target engagement.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying SaClpP Function in S. aureus using (S)-ZG197

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a formidable human pathogen responsible for a wide array of infections, ranging from skin and soft tissue infections to life-threatening conditions like sepsis and pneumonia. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has created an urgent need for novel antimicrobial strategies that target unconventional pathways. One such promising target is the caseinolytic protease P (ClpP), a highly conserved serine protease crucial for bacterial protein homeostasis and virulence.

(S)-ZG197 is a potent and highly selective activator of S. aureus ClpP (SaClpP).[1][2] Unlike traditional antibiotics that inhibit essential bacterial processes, this compound dysregulates SaClpP, leading to uncontrolled degradation of cellular proteins and subsequent bacterial cell death.[3] Its remarkable selectivity for SaClpP over the human mitochondrial homolog (HsClpP) makes it an excellent tool for studying SaClpP function and a promising candidate for anti-staphylococcal drug development.[1][2][4]

These application notes provide a comprehensive guide for utilizing this compound to investigate the function of SaClpP in S. aureus. This document includes a summary of the key quantitative data, detailed experimental protocols for essential assays, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the key quantitative data for this compound and related compounds, providing a clear comparison of their activity and selectivity.

Table 1: In Vitro Activity and Selectivity of ClpP Activators

| Compound | Target | EC50 (μM) | Kd (μM) | Reference(s) |

| This compound | SaClpP | 1.4 | 5.0 | [1][2][4] |

| HsClpP | >100 | - | [1][2][4] | |

| (R)-ZG197 | SaClpP | 1.5 | 2.5 | [2][4] |

| HsClpP | 31.4 | - | [2][4] | |

| ZG180 | SaClpP | - | - | [2] |

| HsClpP | - | - | [2] | |

| ONC212 | SaClpP | - | - | [3] |

| HsClpP | - | - | [3] | |

| ADEP 4 | SaClpP | - | - | [3] |

| HsClpP | - | - | [3] |

Table 2: Antibacterial Activity of this compound against S. aureus

| S. aureus Strain | MIC (μg/mL) | Reference(s) |

| 8325-4 | 4 | [5] |

| USA300 | - | - |

| NRS-1 | - | - |

| NRS-70 | - | - |

| NRS-108 | - | - |

| NRS-271 | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of this compound with SaClpP and its effects on S. aureus.

SaClpP Activity Assay (FITC-Casein)

This assay measures the proteolytic activity of SaClpP in the presence of an activator by monitoring the fluorescence increase upon the degradation of a FITC-labeled casein substrate.

Materials:

-

Purified SaClpP protein

-

This compound (or other test compounds) dissolved in DMSO

-

FITC-Casein substrate

-